molecular formula C11H14N2O B2865086 8-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one CAS No. 2251054-26-7

8-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one

Cat. No. B2865086
CAS RN: 2251054-26-7
M. Wt: 190.246
InChI Key: AEVHRNCFYGJKDE-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolines (THIQ) are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community .


Synthesis Analysis

A four-step procedure has been developed for the synthesis of new 2-(2,3,3-trimethyl-1,2,3,4-tetrahydroisoquinolin-1-yl)anilines . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine .


Molecular Structure Analysis

The molecular structure of THIQ analogs is complex and diverse . The core scaffold of these compounds is constructed using various synthetic strategies .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of THIQ analogs are complex and involve multiple steps . The cyclization of an N-acyl derivative of β-phenylethylamine is a key step in the synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of THIQ analogs can vary widely depending on the specific compound . For example, 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one has a melting point of 108 - 110 °C, a pH value of 7.1 (100 g/l, H₂O, 20 °C) (slurry), and a solubility of 56 g/l .

Scientific Research Applications

Synthesis of Tetrahydroisoquinoline Derivatives

The compound can be used in the synthesis of tetrahydroisoquinoline derivatives . A combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization, can be applied for this purpose . These derivatives have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development .

Anti-Inflammatory Applications

Tetrahydroisoquinoline derivatives, which can be synthesized using 8-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one, have shown potential in the development of anti-inflammatory drugs .

Anti-Viral Applications

These derivatives have also been used in the development of anti-viral compounds . This makes the compound a valuable resource in the fight against various viral diseases.

Anti-Fungal Applications

The anti-fungal properties of the tetrahydroisoquinoline derivatives make them useful in the development of treatments for fungal infections .

Anti-Cancer Applications

The compound can also be used in the synthesis of anti-cancer compounds . This is particularly important in the ongoing global efforts to find effective treatments for various types of cancer.

Treatment of Neurodegenerative Disorders

Tetrahydroisoquinoline derivatives have shown promise in the treatment of neurodegenerative disorders . This includes conditions such as Parkinson’s disease , making the compound a valuable resource in neurological research.

Energy Homeostasis and Immuno-Oncology

The compound can be used in the development of selective AMPD2 inhibitors, which are thought to play an important role in energy homeostasis and immuno-oncology .

Synthesis of Indole Derivatives

The compound can also be used in the synthesis of indole derivatives , which are prevalent moieties present in selected alkaloids and have various biologically vital properties .

Safety And Hazards

Handling of THIQ analogs should be done with personal protective equipment/face protection. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity . Future research will likely continue to explore the biological potential of these compounds and their applications in treating various diseases .

properties

IUPAC Name

8-amino-3,3-dimethyl-2,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-11(2)6-7-4-3-5-8(12)9(7)10(14)13-11/h3-5H,6,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVHRNCFYGJKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=CC=C2)N)C(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-one

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